Flamprop
Overview
Description
Flamprop is a herbicidal compound known commercially as Flamprop-M-Isopropyl or Flamprop-M-Methyl among other names. It belongs to the amide group of chemicals and is used for agricultural purposes, specifically targeting broad-leaved weeds and grasses. The compound's effectiveness stems from its unique molecular structure and chemical properties, which disrupt the normal growth processes of target weeds (Unger, 1996).
Synthesis Analysis
The synthesis of Flamprop involves basic synthesis paths that include the use of main raw materials and intermediates. The process for manufacturing Flamprop-M-Isopropyl, for example, involves a series of chemical reactions that lead to the formation of this herbicidal compound. The compound is known under various commercial names, indicating its widespread acceptance and usage in agricultural practices (Unger, 1996).
Molecular Structure Analysis
Flamprop's efficacy as a herbicide is largely due to its molecular structure, which allows it to interfere with the mitotic process in plants. Studies indicate that Flamprop-M-Methyl disrupts the orientation of spindle and phragmoblast microtubules in maize roots, leading to defective spindle structures and, ultimately, cessation of cell division. This action is characteristic of mitotic disrupter herbicides, suggesting a novel antimicrotubule mechanism of action distinct from known microtubule disrupter herbicides (Tresch, Niggeweg, & Grossmann, 2008).
Chemical Reactions and Properties
Flamprop undergoes various chemical reactions that contribute to its herbicidal properties. Notably, it does not inhibit tubulin polymerization to microtubules in vitro, which is a common action among microtubule disrupter herbicides. Instead, it disrupts microtubule organization in a unique manner, affecting the orientation of spindle and phragmoblast microtubules. This mechanism of action underlines the chemical's specificity and effectiveness as a weed control agent (Tresch, Niggeweg, & Grossmann, 2008).
Physical Properties Analysis
The physical properties of Flamprop, such as solubility, melting point, and stability, play a significant role in its application and effectiveness as a herbicide. While specific data on these properties is not detailed in the provided sources, the physical characteristics of herbicidal compounds like Flamprop are crucial for their absorption, distribution, and action within plant tissues.
Chemical Properties Analysis
The chemical properties of Flamprop, including its reactivity, degradation, and interaction with plant biochemistry, are essential for its mode of action. Its ability to disrupt microtubule assembly without inhibiting tubulin polymerization suggests a complex interaction with plant cellular components. The compound's stability and degradation pathways are also important for its environmental impact and the duration of its herbicidal effect.
Scientific Research Applications
Antimicrotubule Mechanism in Herbicide Action
Flamprop-M-methyl has been identified as a mitotic disrupter herbicide with a unique antimicrotubule mechanism. This compound disrupts the orientation of spindle and phragmoblast microtubules, affecting cell division activity in plants. Unlike other microtubule disrupter herbicides, flamprop-M-methyl and its metabolite flamprop do not inhibit tubulin polymerization in vitro, indicating a distinct mode of action that primarily affects spindle microtubule organization (Tresch, Niggeweg, & Grossmann, 2008).
Metabolism in Plants
The metabolism of flamprop-isopropyl in barley highlights the herbicide's transformation into various metabolites. The primary route involves hydrolysis to the corresponding carboxylic acid, which occurs in free and conjugated forms. This process is accompanied by hydroxylation of the benzoyl group and the production of minor metabolites under certain conditions (Roberts, 1977).
Uptake and Translocation in Plants
Research on the uptake and translocation of weak acids like flamprop in barley reveals that both processes are influenced by the solution's pH. Flamprop's behavior in plants indicates that factors other than lipophilicity, such as the ion-trap mechanism, significantly affect the uptake and movement of such compounds within plant systems (Briggs, Rigitano, & Bromilow, 1987).
Effectiveness in Agricultural Applications
Flamprop methyl has been tested for controlling wild oats in field corn. Its application at specific growth stages of corn demonstrated effective weed control with acceptable crop tolerance, indicating its potential utility in agricultural settings (Friesen, 1987).
Soil Degradation and Environmental Impact
The degradation of flamprop-methyl in soil, especially under anaerobic conditions, is a crucial area of study. Research shows that the major degradation product in such environments is the carboxylic acid analogue of flamprop-methyl, alongside the detection of hydroxylated derivatives. These findings are essential for understanding the environmental impact and persistence of this herbicide in different soil types (Roberts & Standen, 1978).
Safety And Hazards
properties
IUPAC Name |
2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMVCCFZCMYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058137 | |
Record name | Flamprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flamprop | |
CAS RN |
58667-63-3 | |
Record name | Flamprop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58667-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flamprop [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flamprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAMPROP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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